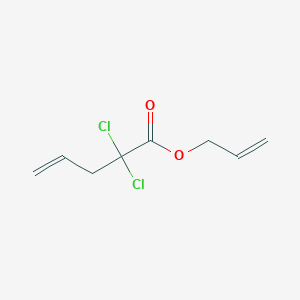

prop-2-enyl 2,2-dichloropent-4-enoate

Beschreibung

Prop-2-enyl 2,2-dichloropent-4-enoate is an organochlorine ester characterized by a propenyl (allyl) group esterified to a pent-4-enoate backbone substituted with two chlorine atoms at the C2 position. Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.07 g/mol. The compound features a conjugated system due to the double bonds in both the propenyl and pentenoyl moieties, which may influence its reactivity and stability.

Eigenschaften

CAS-Nummer |

105899-72-7 |

|---|---|

Molekularformel |

C8H10Cl2O2 |

Molekulargewicht |

209.07 g/mol |

IUPAC-Name |

prop-2-enyl 2,2-dichloropent-4-enoate |

InChI |

InChI=1S/C8H10Cl2O2/c1-3-5-8(9,10)7(11)12-6-4-2/h3-4H,1-2,5-6H2 |

InChI-Schlüssel |

MNCYYBVXQINYRJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC(C(=O)OCC=C)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2,2-dichloropent-4-enoate typically involves the reaction of prop-2-enyl alcohol with 2,2-dichloropent-4-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of prop-2-enyl 2,2-dichloropent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-enyl 2,2-dichloropent-4-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

Prop-2-enyl 2,2-dichloropent-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of prop-2-enyl 2,2-dichloropent-4-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key structural analogs include:

Ethyl 2,2-dichloropropionate : A saturated ester with two chlorines at C2.

Methyl 2-chloropent-4-enoate: A mono-chlorinated unsaturated ester.

Prop-2-enyl 3,3-dichlorobut-2-enoate: A dichlorinated ester with a shorter carbon chain.

| Property | Prop-2-enyl 2,2-Dichloropent-4-enoate | Ethyl 2,2-Dichloropropionate | Methyl 2-Chloropent-4-enoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 209.07 | 171.02 | 148.58 |

| Chlorine Content (%) | 33.9 | 41.5 | 23.8 |

| Double Bonds | 2 (C1–C2 and C4–C5) | 0 | 1 (C4–C5) |

| Boiling Point (°C, est.) | ~220–240 | ~180–190 | ~160–170 |

The conjugated double bonds may lower activation energy for electrophilic additions compared to saturated esters .

Reactivity and Stability

- Hydrolysis: Dichlorinated esters typically hydrolyze faster than non-halogenated analogs due to electron-withdrawing effects of chlorine, which polarize the ester carbonyl group. The propenyl group may further accelerate hydrolysis via resonance stabilization of intermediates .

- Thermal Stability : The compound’s conjugated system likely improves thermal stability over saturated analogs (e.g., ethyl 2,2-dichloropropionate), as seen in similar halogenated alkenes .

Toxicity and Hazard Profile

- Dichloro-substituted compounds often exhibit higher acute toxicity than non-halogenated analogs due to bioaccumulation risks.

- Haloxyfop ethoxyethyl ester (): A chloro-pyridine herbicide with moderate aquatic toxicity (LC₅₀ < 1 mg/L).

Under the GHS framework (), prop-2-enyl 2,2-dichloropent-4-enoate would likely require:

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H410 (aquatic toxicity).

- Precautionary Measures : P273 (avoid release to environment), P501 (dispose of contents/container safely).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.